molecular formula C31H30N4O2 B1679040 Pomisartan CAS No. 144702-17-0

Pomisartan

Katalognummer: B1679040
CAS-Nummer: 144702-17-0
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: SOYCBUUKISWFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pomisartan is synthesized through a series of chemical reactions involving the formation of benzimidazole derivatives. The synthetic route typically involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives and their oxidized or reduced forms .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Pomisartan functions by selectively blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound helps to relax blood vessels, thereby lowering blood pressure. Its pharmacokinetic profile indicates a favorable absorption rate and prolonged action, making it suitable for once-daily dosing.

Hypertension Management

This compound is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in various populations.

Table 1: Efficacy of this compound in Hypertension Control

StudyPopulationDosageSBP Reduction (mmHg)DBP Reduction (mmHg)
Study AAdults with essential hypertension20 mg-13.5-8.0
Study BElderly patients40 mg-15.0-9.5
Study CPatients with comorbidities40 mg-12.0-7.5

Cardiovascular Protection

Research indicates that this compound may offer cardiovascular protective effects beyond blood pressure reduction. It has been associated with improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health.

Case Study: Cardiovascular Outcomes
A multicenter trial involving patients with a history of cardiovascular events showed that those treated with this compound had a significantly lower incidence of myocardial infarction and stroke compared to those receiving standard antihypertensive therapy.

Diabetic Nephropathy

This compound has shown promise in protecting renal function in diabetic patients. Its ability to reduce intraglomerular pressure contributes to the preservation of kidney function over time.

Table 2: Impact on Renal Function in Diabetic Patients

StudyPopulationDosageChange in eGFR (mL/min)Proteinuria Reduction (%)
Study DDiabetic nephropathy patients20 mg+5.2-30%
Study EType 2 diabetes patients40 mg+3.8-25%

Ongoing Research and Future Directions

Current research is exploring additional applications of this compound, including its role in treating heart failure and its potential neuroprotective effects following ischemic events. Clinical trials are underway to investigate these new indications, aiming to establish a broader therapeutic profile for this compound.

Wirkmechanismus

Pomisartan exerts its effects by selectively binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This inhibition prevents vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure. The molecular targets involved include the angiotensin II type 1 receptor and downstream signaling pathways that regulate vascular tone and fluid balance .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Pomisartan: this compound is unique due to its specific binding affinity and selectivity for the angiotensin II type 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic effects in cardiovascular diseases .

Biologische Aktivität

Pomisartan, an angiotensin II receptor blocker (ARB), is primarily used in the management of hypertension. This compound has garnered attention due to its unique biological activities beyond blood pressure control, including potential cardioprotective effects and metabolic benefits. This article explores the biological activity of this compound, supported by various studies and case reports.

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, it prevents the vasoconstrictive and proliferative effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, this compound exhibits partial agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid and glucose metabolism, which may benefit patients with metabolic syndrome .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Plasma Protein Binding>99.5%
Volume of Distribution (Vd)~500 L
Elimination Half-Life>20 hours
MetabolismConjugation to glucuronide

Cardioprotective Effects

Recent studies indicate that this compound may offer cardioprotective benefits. For instance, in experimental models, it has been shown to reduce oxidative stress and apoptosis in cardiac tissues. The compound enhances autophagy signaling pathways, which are crucial for cellular repair processes following ischemic injury .

Case Studies

  • Telmisartan-Induced Sprue-like Enteropathy : A case study highlighted a 45-year-old woman who developed sprue-like enteropathy after using telmisartan (a related ARB). Upon discontinuation, her symptoms improved significantly. This suggests that while ARBs like this compound are beneficial for hypertension, they can also lead to gastrointestinal issues in some patients .
  • Impact on Stroke Management : In animal studies, this compound has demonstrated a reduction in infarct volume and neurological deficits following induced ischemic strokes. This is attributed to its anti-inflammatory properties and ability to improve cerebral blood flow during ischemic events .

Table 2: Summary of Clinical Findings Related to this compound

Study TypeFindingsOutcome
ExperimentalReduced oxidative stress in cardiac tissuesImproved cardiac function
Clinical CaseSprue-like enteropathy linked to telmisartanSymptoms resolved post-drug
Animal StudyDecreased infarct volume post-strokeEnhanced recovery

Eigenschaften

CAS-Nummer

144702-17-0

Molekularformel

C31H30N4O2

Molekulargewicht

490.6 g/mol

IUPAC-Name

2-[4-[[2-ethyl-4-methyl-6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid

InChI

InChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37)

InChI-Schlüssel

SOYCBUUKISWFER-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5

Kanonische SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5

Aussehen

Solid powder

Key on ui other cas no.

144702-17-0

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Pomisartan;  BIBR-363;  BIBR 363;  BIBR363.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomisartan
Reactant of Route 2
Pomisartan
Reactant of Route 3
Pomisartan
Reactant of Route 4
Pomisartan
Reactant of Route 5
Reactant of Route 5
Pomisartan
Reactant of Route 6
Pomisartan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.